molecular formula C13H22N2O B12178297 1-[(Adamantan-1-yl)methyl]-3-methylurea

1-[(Adamantan-1-yl)methyl]-3-methylurea

Katalognummer: B12178297
Molekulargewicht: 222.33 g/mol
InChI-Schlüssel: QAUDGCBEHSQQEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Adamantan-1-yl)methyl]-3-methylurea is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often used in medicinal chemistry due to its unique properties, such as enhancing the lipophilicity and metabolic stability of compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[(Adamantan-1-yl)methyl]-3-methylurea can be synthesized through a one-pot method involving the reaction of 1-(isocyanatomethyl)adamantane with methylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent like dimethylformamide (DMF) and a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Adamantan-1-yl)methyl]-3-methylurea undergoes various chemical reactions, including:

    Substitution Reactions: The urea group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The adamantane moiety can undergo oxidation to form hydroxylated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the adamantane moiety.

Major Products Formed:

    Substitution Reactions: Products include various substituted ureas.

    Oxidation: Hydroxylated adamantane derivatives are formed.

Wissenschaftliche Forschungsanwendungen

1-[(Adamantan-1-yl)methyl]-3-methylurea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(Adamantan-1-yl)methyl]-3-methylurea involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids into diols . This inhibition can have therapeutic effects, such as reducing inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(Adamantan-1-yl)methyl]-3-methylurea is unique due to its specific combination of the adamantane moiety and the methylurea group, which imparts distinct chemical and biological properties. Its stability, lipophilicity, and potential as an enzyme inhibitor make it a valuable compound in various fields of research and application.

Eigenschaften

Molekularformel

C13H22N2O

Molekulargewicht

222.33 g/mol

IUPAC-Name

1-(1-adamantylmethyl)-3-methylurea

InChI

InChI=1S/C13H22N2O/c1-14-12(16)15-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H2,14,15,16)

InChI-Schlüssel

QAUDGCBEHSQQEV-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)NCC12CC3CC(C1)CC(C3)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.